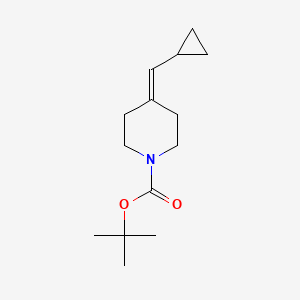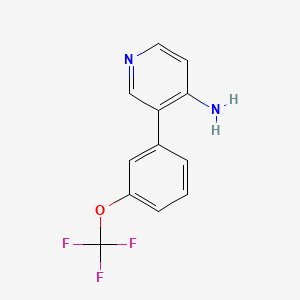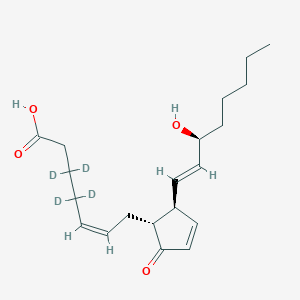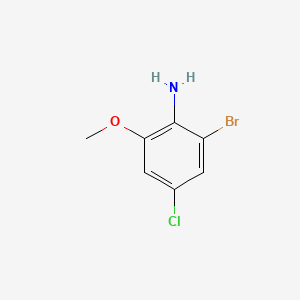
Éster metílico de ácido araquidónico-d8
Descripción general
Descripción
Arachidonic Acid methyl ester-d8, also known as Methyl Arachidonate-d8, is an esterified form of arachidonic acid . It is used as an internal standard for the quantification of arachidonic acid methyl ester by GC- or LC-MS . It is a potent activator of protein kinase C at concentrations between 5–50 μM .
Synthesis Analysis
Arachidonic Acid methyl ester-d8 can be synthesized from dietary linoleic acid . The process involves the activity of Δ6 and Δ5 desaturases which convert linoleic acid to gamma-linolenic acid (GLA), dihomo-GLA (DGLA), and finally to Arachidonic Acid methyl ester-d8 .Molecular Structure Analysis
The molecular formula of Arachidonic Acid methyl ester-d8 is C21H26D8O2 . It has a molecular weight of 326.5 g/mol . The structure includes a 20-carbon chain with four double bonds .Chemical Reactions Analysis
Arachidonic Acid methyl ester-d8 is a substrate for numerous enzymatic transformations that form biologically active lipid mediators . It is a potent activator of protein kinase C . At lower concentrations, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .Physical and Chemical Properties Analysis
Arachidonic Acid methyl ester-d8 is soluble in ethanol . It is typically esterified to membrane phospholipids and is one of the most abundant polyunsaturated fatty acids present in human tissue .Aplicaciones Científicas De Investigación
Síntesis y Caracterización
El éster metílico de ácido araquidónico-d8 se sintetiza a partir de un precursor sintético común, el 4,7,10,13-nonadecatetraín-1-ol . Se caracteriza por cromatografía de gases-espectrometría de masas .
Patrón de referencia
El éster metílico de ácido araquidónico-d8 se utiliza comúnmente como patrón de referencia para la cuantificación del ácido araquidónico en muestras biológicas . Esto permite mediciones y comparaciones precisas en varios estudios de investigación.
Fuente de ácido araquidónico exógeno
Este compuesto se utiliza como fuente de ácido araquidónico exógeno en células e in vivo . Esto significa que se puede introducir en un organismo o célula desde una fuente externa, lo cual puede ser útil en una variedad de contextos de investigación biológica y médica.
Elicitador de defensa vegetal
Se ha descubierto que el ácido araquidónico, incluida su forma de éster metílico-d8, provoca reacciones de defensa vegetal contra fitopatógenos . La actividad elicitora del ácido araquidónico demostró depender considerablemente de su concentración .
Aplicaciones agrícolas
Los experimentos de campo han revelado que el tratamiento de las plantas con bajas concentraciones de ácido araquidónico puede aumentar la resistencia de las plantas a las enfermedades y mejorar el rendimiento de la cosecha . Esto lo convierte en una alternativa prometedora a los fungicidas químicos ambientalmente peligrosos
Mecanismo De Acción
Target of Action
Arachidonic Acid Methyl Ester-d8, also known as Methyl Arachidonate-d8, is a potent activator of Protein Kinase C . Protein Kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Methyl Arachidonate-d8 interacts with its target, Protein Kinase C, in a concentration-dependent manner . At lower concentrations, the effect is due to cyclooxygenase products , while at higher concentrations, lipoxygenase products mediate the effect . These interactions result in changes in the phosphorylation state of proteins, thereby altering their activity and function .
Biochemical Pathways
Arachidonic Acid Methyl Ester-d8 is involved in the Arachidonic Acid Metabolic Pathway . This pathway includes the cyclooxygenase and lipoxygenase pathways, which generate various bioactive metabolites . These metabolites play crucial roles in physiological processes such as inflammation, immune response, and cell signaling .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of Protein Kinase C by Arachidonic Acid Methyl Ester-d8 leads to the phosphorylation of various proteins, altering their activity and function . This can result in a wide range of cellular effects, depending on the specific proteins that are phosphorylated .
Action Environment
The action of Arachidonic Acid Methyl Ester-d8 can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular redox state can all impact the efficacy and stability of the compound . .
Análisis Bioquímico
Biochemical Properties
Arachidonic Acid methyl ester-d8 is metabolized by three key enzymes: cyclooxygenase, lipoxygenase, and epoxygenase . These enzymes convert Arachidonic Acid methyl ester-d8 into more than one hundred fifty different potent primary autacoid metabolites . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in organisms ranging from fungi to plants to mammals .
Cellular Effects
Arachidonic Acid methyl ester-d8 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the modulation of vascular tone and cardiovascular complications, including atherosclerosis, hypertension, and myocardial infarction .
Molecular Mechanism
Arachidonic Acid methyl ester-d8 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent activator of protein kinase C at certain concentrations .
Temporal Effects in Laboratory Settings
The effects of Arachidonic Acid methyl ester-d8 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Arachidonic Acid methyl ester-d8 vary with different dosages in animal models . Studies have shown a reduction in the risk of cardiovascular events by increasing its intake .
Metabolic Pathways
Arachidonic Acid methyl ester-d8 is involved in the Arachidonic Acid metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Arachidonic Acid methyl ester-d8 is transported and distributed within cells and tissues . Its localization or accumulation can be influenced by any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of Arachidonic Acid methyl ester-d8 and any effects on its activity or function are crucial for understanding its role in cellular processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-SHGAEZPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
![Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, (S)- (9CI)](/img/no-structure.png)
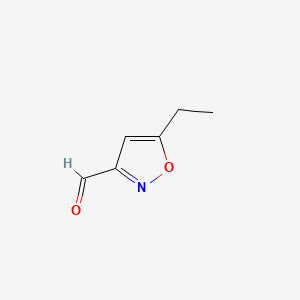
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
